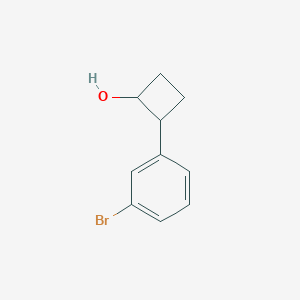![molecular formula C12H19NO2 B13231958 2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13231958.png)
2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO2 It is a phenolic compound characterized by the presence of a methoxy group and an aminoalkyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases that promote the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy and aminoalkyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The aminoalkyl side chain may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol
- 2-Methoxy-6-{[(1-phenylethyl)amino]methyl}phenol
- 2-Methoxy-6-{[(4-methylphenyl)imino]methyl}phenol
Uniqueness
2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-methoxy-6-[(2-methylpropylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)7-13-8-10-5-4-6-11(15-3)12(10)14/h4-6,9,13-14H,7-8H2,1-3H3 |
InChI Key |
FQEMPSZYSNJIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


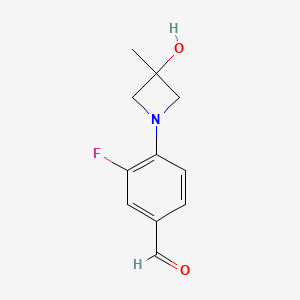
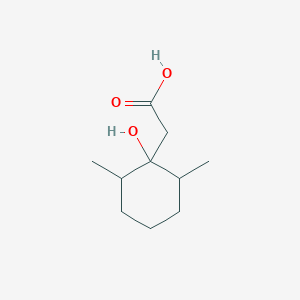
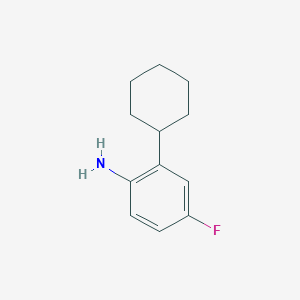
![Methyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13231886.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13231895.png)
![4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B13231896.png)
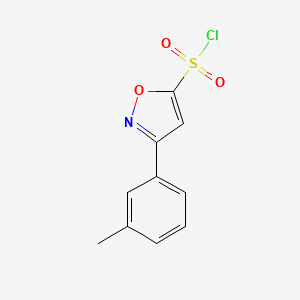

![3-{[(2-Methoxyethyl)amino]methyl}benzamide](/img/structure/B13231916.png)
![2-[(4-Aminooxan-4-yl)formamido]pent-4-enoic acid](/img/structure/B13231917.png)
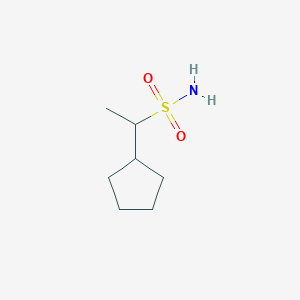

![1-(Bromomethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane](/img/structure/B13231943.png)
